1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolone derivatives. This compound is known for its broad-spectrum antibacterial activity and is often used in medicinal chemistry for the development of new antibiotics. Its unique structure, which includes a quinolone core with a piperazine ring, contributes to its potent biological activities.
Preparation Methods
The synthesis of 1-ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction with a suitable piperazine derivative.
Ethylation: The final step involves the ethylation of the nitrogen atom in the quinolone core using an ethylating agent like ethyl iodide.
Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This may include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinolone N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinolone derivatives with potential biological activities.
Scientific Research Applications
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of novel quinolone derivatives with potential antibacterial, antifungal, and antiviral activities.
Biology: It is used in studies to understand the mechanism of action of quinolone antibiotics and their interactions with bacterial enzymes.
Medicine: The compound is investigated for its potential use in the treatment of bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of new antibacterial agents for use in agriculture and veterinary medicine.
Mechanism of Action
The mechanism of action of 1-ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death. The molecular targets and pathways involved in this mechanism are critical for the compound’s antibacterial activity.
Comparison with Similar Compounds
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one can be compared with other similar quinolone derivatives, such as:
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: Another fluoroquinolone antibiotic with a similar structure but different stereochemistry and substituents.
Norfloxacin: A fluoroquinolone with a similar core structure but different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity and pharmacokinetic properties.
Properties
CAS No. |
110719-50-1 |
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Molecular Formula |
C15H20FN3O |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-piperazin-1-yl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C15H20FN3O/c1-2-18-6-3-15(20)11-9-12(16)14(10-13(11)18)19-7-4-17-5-8-19/h9-10,17H,2-8H2,1H3 |
InChI Key |
CAUWEQLNPFNVTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=O)C2=CC(=C(C=C21)N3CCNCC3)F |
Origin of Product |
United States |
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